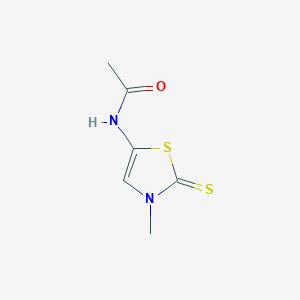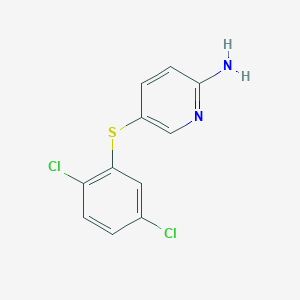
5-(2,5-Dichlorophenyl)sulfanylpyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,5-Dichlorophenyl)sulfanylpyridin-2-amine is a chemical compound with the molecular formula C11H8Cl2N2S It is characterized by the presence of a pyridine ring substituted with a sulfanyl group and a dichlorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-Dichlorophenyl)sulfanylpyridin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dichlorophenylthiol and 2-aminopyridine.
Reaction Conditions: The reaction is carried out under anhydrous conditions, often using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the thiol group.
Coupling Reaction: The deprotonated thiol reacts with 2-aminopyridine to form the desired product. The reaction is typically conducted in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-120°C).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(2,5-Dichlorophenyl)sulfanylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid (AcOH) as a solvent.
Reduction: LiAlH4, NaBH4, tetrahydrofuran (THF) as a solvent.
Substitution: Various nucleophiles (e.g., amines, alkoxides), polar aprotic solvents (e.g., DMF, DMSO).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding reduced amines.
Substitution: Substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
5-(2,5-Dichlorophenyl)sulfanylpyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biology: The compound is studied for its biological activity, including antimicrobial and anticancer properties.
Materials Science: It is explored for its use in the development of novel materials with unique electronic or optical properties.
Industry: The compound is used as an intermediate in the synthesis of other complex molecules and materials.
Mecanismo De Acción
The mechanism of action of 5-(2,5-Dichlorophenyl)sulfanylpyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(2,3-Dichlorophenyl)sulfanylpyridin-2-amine
- 5-(3,4-Dichlorophenyl)sulfanylpyridin-2-amine
- 5-(2,5-Dichlorophenyl)-2-furoic acid
Uniqueness
5-(2,5-Dichlorophenyl)sulfanylpyridin-2-amine is unique due to its specific substitution pattern on the phenyl ring and the presence of both sulfanyl and amino groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C11H8Cl2N2S |
|---|---|
Peso molecular |
271.2 g/mol |
Nombre IUPAC |
5-(2,5-dichlorophenyl)sulfanylpyridin-2-amine |
InChI |
InChI=1S/C11H8Cl2N2S/c12-7-1-3-9(13)10(5-7)16-8-2-4-11(14)15-6-8/h1-6H,(H2,14,15) |
Clave InChI |
UHXARTDUDHTCJM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)SC2=CN=C(C=C2)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[2-(1-Hydroxycyclopentyl)ethynyl]benzoic acid](/img/structure/B13872489.png)
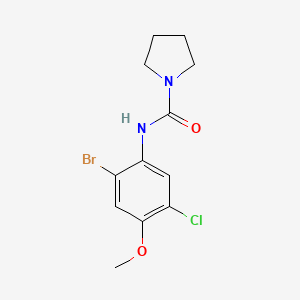
![1-[2-Bromo-pyridin-4-yl]-2-[6-methyl-pyridin-2-yl]-ethanone](/img/structure/B13872500.png)
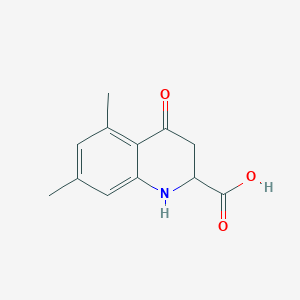
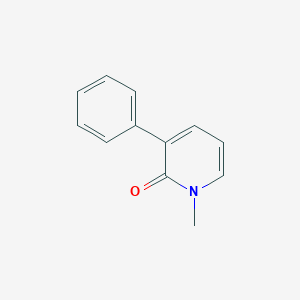
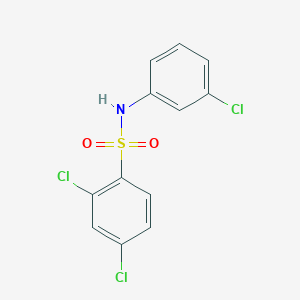

![tert-butyl N-[6-(tetrazol-1-yl)pyridin-3-yl]carbamate](/img/structure/B13872523.png)
![ethyl N-[2-amino-4-[(2,5-dichlorophenyl)methoxy]phenyl]carbamate](/img/structure/B13872529.png)
![2-(2-Chlorophenyl)-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B13872532.png)

